1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, widely known as U0126 (CAS: 109511-58-2), is a highly potent, non-ATP competitive inhibitor of mitogen-activated protein kinase kinase (MEK1 and MEK2). In biochemical and cellular assays, it serves as a critical pharmacological tool for dissecting the Ras/Raf/MEK/ERK signaling cascade. Because it does not compete with ATP or the ERK substrate, it ensures consistent inhibitory performance even under conditions of metabolic stress or fluctuating intracellular ATP levels. Its dual-isoform targeting and the availability of a perfectly matched inactive structural analog (U0124) make it a foundational reagent for rigorous phenotypic screening, assay validation, and signal transduction research [1].
Substituting U0126 with other first-generation MEK inhibitors, such as PD98059, or relying on ATP-competitive alternatives can compromise assay integrity and lead to incomplete pathway suppression. While PD98059 is commonly used, it requires micromolar concentrations to inhibit MEK1 and is highly ineffective against MEK2 (IC50 ~ 50 µM), leaving a significant portion of the MAPK pathway active. Furthermore, substituting U0126 with ATP-competitive inhibitors introduces variability in models of hypoxia or ischemia, where intracellular ATP levels fluctuate drastically, thereby shifting the effective IC50 of the inhibitor. Finally, the lack of a matched inactive structural analog for many alternative inhibitors prevents researchers from accurately controlling for off-target or structural toxicity effects, making U0126 specifically suited for high-fidelity assay design [1].
U0126 provides near-equipotent, nanomolar inhibition of both MEK1 and MEK2, whereas the common alternative PD98059 is heavily biased toward MEK1 and requires micromolar concentrations. Specifically, U0126 exhibits an IC50 of 72 nM for MEK1 and 58 nM for MEK2. In contrast, PD98059 inhibits MEK1 at 2-7 µM and shows very weak activity against MEK2 (IC50 = 50 µM) [1].
| Evidence Dimension | MEK1 and MEK2 IC50 |
| Target Compound Data | MEK1 IC50 = 72 nM; MEK2 IC50 = 58 nM |
| Comparator Or Baseline | PD98059 (MEK1 IC50 = 2-7 µM; MEK2 IC50 = 50 µM) |
| Quantified Difference | ~100-fold higher potency for MEK1 and ~860-fold higher potency for MEK2 |
| Conditions | In vitro kinase assay |
Ensures complete suppression of the MAPK/ERK pathway, whereas PD98059 leaves MEK2-driven signaling largely intact.
U0126 functions as an allosteric, non-ATP-competitive inhibitor, meaning its binding affinity and inhibitory efficacy are not affected by intracellular ATP concentrations. When compared to ATP-competitive MEK inhibitors (such as E6201), U0126 maintains a stable IC50 even in experimental models involving severe ATP depletion, such as ischemia or hypoxia assays, where ATP-competitive drugs lose predictable dose-response behavior [1].
| Evidence Dimension | Inhibition stability under ATP fluctuation |
| Target Compound Data | Non-competitive with ATP (stable IC50 regardless of [ATP]) |
| Comparator Or Baseline | ATP-competitive inhibitors (e.g., E6201) (IC50 shifts as [ATP] changes) |
| Quantified Difference | Maintains consistent MEK blockade during ATP depletion |
| Conditions | Hypoxia, ischemia, or metabolic stress models |
Crucial for reliable procurement in cardiovascular and neuroprotection research where cellular ATP levels are intentionally manipulated or compromised.
A major procurement advantage of U0126 is the commercial availability of its exact inactive structural analog, U0124. While U0126 potently inhibits MEK1/2 at nanomolar levels, U0124 shows no inhibitory effect on MEK even at concentrations up to 100 µM. This allows researchers to run parallel control arms to definitively subtract structural or chemical off-target effects, a level of validation not possible with isolated inhibitors like PD98059 .
| Evidence Dimension | MEK inhibition at high concentration (100 µM) |
| Target Compound Data | U0126 (Complete MEK inhibition at nanomolar doses) |
| Comparator Or Baseline | U0124 (Inactive analog) (0% MEK inhibition at 100 µM) |
| Quantified Difference | Absolute differential in target engagement with identical core scaffold |
| Conditions | Parallel cellular or biochemical control assays |
Allows assay developers to definitively prove that observed phenotypic changes are due to MEK inhibition rather than non-specific chemical toxicity.
In addition to MEK inhibition, U0126 exhibits a dose-dependent secondary activation of AMP-activated protein kinase (AMPK) at higher concentrations (EC50 = 15 µM). This occurs via an increase in the cellular AMP:ATP ratio. This dual-modulatory profile distinguishes U0126 from other MEK inhibitors and makes it a specific tool for investigating the intersection of MAPK signaling and cellular energy stress [1].
| Evidence Dimension | AMPK Activation (EC50) |
| Target Compound Data | EC50 = 15 µM (activation of AMPK) |
| Comparator Or Baseline | Standard MEK inhibitors lacking this specific metabolic profile |
| Quantified Difference | Dose-dependent induction of AMPK phosphorylation |
| Conditions | Cellular assays at >10 µM concentration |
Provides a defined pharmacological profile for researchers specifically studying the cross-talk between the MAPK pathway and metabolic stress responses.
Because of the availability of its matched inactive analog (U0124), U0126 is procured for validating MEK-dependent phenotypes in novel cell lines or primary tissues, allowing for the precise subtraction of structural off-target toxicity [1].
Due to its ATP-noncompetitive mechanism, U0126 provides stable, reliable MEK inhibition in stroke, myocardial infarction, and tumor hypoxia models where massive fluctuations in intracellular ATP would otherwise skew the dose-response of ATP-competitive inhibitors [1].
In studies requiring total shutdown of ERK1/2 phosphorylation, U0126 is procured over PD98059 because its equipotent nanomolar affinity for both MEK1 and MEK2 prevents the residual MEK2-driven signaling that often confounds results with older inhibitors [1].
At higher concentrations (>10 µM), U0126's secondary ability to activate AMPK makes it a dual-modulator for researchers investigating the intersection of mitogenic signaling (MAPK) and cellular energy homeostasis [2].